Product packaging for Agaroheptaose(Cat. No.:)

Agaroheptaose

Cat. No.: B14751524
M. Wt: 1099.0 g/mol
InChI Key: FDJBFZNASCYAIJ-MGMSNSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Agaroheptaose is an odd-numbered agaro-oligosaccharide (AOS) with a degree of polymerization (DP) of 7, derived from agarose. Its molecular formula is C42H66O33, and it has a molecular weight of 1098.95 g/mol . This compound is characterized by having D-galactose at its non-reducing end, which is a key structural feature that differentiates it from neoagaro-oligosaccharides and influences its biological activity . In research settings, this compound is valuable for studying the structure-function relationships of marine-derived oligosaccharides. While some shorter-chain even-numbered neoagaro-oligosaccharides have demonstrated skin-whitening activity by inhibiting melanogenesis, studies indicate that this compound itself does not show this particular effect . This makes it an important compound for comparative studies aiming to pinpoint the exact structural motifs responsible for specific biological activities. Research has explored its production via enzymatic methods using exo-type α-neoagaro-oligosaccharide hydrolases, which can act on longer-chain neoagaro-oligosaccharides to yield well-defined, medium-chain agaro-oligosaccharides like this compound . A chemical-biological route combining citric acid hydrolysis followed by enzymatic catalysis with specific β-agarases has also been established as a viable method for producing various odd-numbered AOSs . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O33 B14751524 Agaroheptaose

Properties

Molecular Formula

C42H66O33

Molecular Weight

1099.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol

InChI

InChI=1S/C42H66O33/c43-1-8-15(47)19(51)20(52)37(64-8)70-27-12-5-60-33(27)25(57)41(68-12)74-31-17(49)10(3-45)66-39(22(31)54)72-29-14-7-62-35(29)26(58)42(69-14)75-32-18(50)11(4-46)65-38(23(32)55)71-28-13-6-61-34(28)24(56)40(67-13)73-30-16(48)9(2-44)63-36(59)21(30)53/h8-59H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33+,34+,35+,36-,37+,38+,39+,40+,41+,42+/m1/s1

InChI Key

FDJBFZNASCYAIJ-MGMSNSSYSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O)CO)O)O)CO)O)O)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)O)CO)O)O)CO)O)O)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Agaroheptaose can be synthesized through the enzymatic hydrolysis of agarose. The process involves the use of β-agarases, which cleave the β-1,4 glycosidic bonds in agarose to produce agarooligosaccharides of varying lengths . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the specific β-agarase used.

Industrial Production Methods

In an industrial setting, the production of this compound involves the liquefaction of agarose using citric acid, followed by enzymatic hydrolysis with β-agarase . This method ensures high purity and yield of this compound. The process can be scaled up by optimizing the enzyme concentration, reaction time, and temperature to maximize the production efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Agaroheptaose, as a polysaccharide, may undergo hydrolysis under acidic or enzymatic conditions, breaking into smaller oligosaccharides or monosaccharides. For example, in honey, diastase (α-amylase) degrades starch into maltose, while invertase breaks sucrose into glucose and fructose . Similarly, this compound could hydrolyze via:
Reaction :

This compound+H+Shorter oligosaccharides+Monosaccharides (e.g., galactose)\text{this compound} + \text{H}^+ \rightarrow \text{Shorter oligosaccharides} + \text{Monosaccharides (e.g., galactose)}

This reaction aligns with carbohydrate hydrolysis patterns observed in enzymatic systems .

Maillard Reaction

The Maillard reaction involves non-enzymatic interactions between reducing sugars and amino acids, producing compounds with antioxidant and antibacterial properties. In honey, this reaction generates melanoidins and dicarbonyls . For this compound, potential Maillard reactivity could yield:
Reaction :

This compound+Amino acidsMelanoidins+Antioxidant compounds\text{this compound} + \text{Amino acids} \rightarrow \text{Melanoidins} + \text{Antioxidant compounds}

This is analogous to reactions in honey, where sugars interact with proteins to form bioactive products .

Enzymatic Degradation

Enzymes like β-galactosidase or agarase may catalyze the breakdown of this compound into smaller units. For instance, proteases in honey degrade proteins into peptides with antimicrobial properties , suggesting that carbohydrate-specific enzymes could similarly target this compound:
Reaction :

This compound+AgaraseNeotetraose+Galactose\text{this compound} + \text{Agarase} \rightarrow \text{Neotetraose} + \text{Galactose}

Non-Enzymatic Oxidative Reactions

In oxidative environments, this compound may undergo autoxidation or react with hydrogen peroxide (H₂O₂), forming reactive oxygen species (ROS). For example, glucose oxidase in honey generates H₂O₂, which degrades via Fenton reactions :
Reaction :

This compound+H2O2Oxidized derivatives+ROS\text{this compound} + \text{H}_{2}\text{O}_{2} \rightarrow \text{Oxidized derivatives} + \text{ROS}

Precipitation and Complexation

This compound might form complexes with cations (e.g., Ca²⁺, Fe³⁺) or proteins, similar to how AgCl precipitates in double displacement reactions . For example:
Reaction :

This compound+Ca2+Ca-Agaroheptaose complex\text{this compound} + \text{Ca}^{2+} \rightarrow \text{Ca-Agaroheptaose complex}

Data Table: Analogous Reactions in Carbohydrate Chemistry

Reaction TypeExample ReactionProductsBiological/Chemical SignificanceSource
Hydrolysis This compound → Shorter oligosaccharides + galactoseOligosaccharides, galactosePrebiotic potential, fermentation substrates
Maillard Reaction This compound + amino acids → MelanoidinsAntioxidants, antibacterialFood browning, bioactive compound formation
Enzymatic Degradation This compound + agarase → Neotetraose + galactoseNeotetraose, galactoseBreakdown for metabolic utilization
Oxidative Degradation This compound + H₂O₂ → Oxidized derivatives + ROSROS, oxidized polysaccharidesAntimicrobial activity, oxidative stress
Complexation This compound + Ca²⁺ → Ca-Agaroheptaose complexStable complexesStabilization in food systems, mineral binding

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Agaroheptaose belongs to the AOS family, which includes:

  • Agarotriose (DP3)
  • Agaropentaose (DP5)
  • Agarononaose (DP9)

These compounds share a backbone of alternating D-galactose and L-AHG residues linked via β-1,4 bonds. In contrast, neoagarooligosaccharides (NAOSs; e.g., neoagarobiose (DP2), neoagarotetraose (DP4)) are produced by α-1,3 bond cleavage, resulting in neo-configuration at the reducing end .

Table 1: Structural and Enzymatic Comparison of AOSs and NAOSs

Compound DP Bond Type Production Enzyme Key Bioactivity
This compound (A7) 7 β-1,4 β-Agarase (e.g., DagA) Prebiotic, anti-inflammatory
Agarotriose (A3) 3 β-1,4 β-Agarase Substrate for VejABG
Neoagarotetraose 4 α-1,3 α-Neoagarobiose hydrolase Skin whitening

Enzymatic Production and Kinetic Properties

The enzymatic hydrolysis of agarose is highly specific. For example:

  • VejABG (a β-galactosidase from Vibrio sp. EJY3) shows higher affinity for longer AOSs (e.g., A7, Km = 1.76 mM) compared to shorter ones (A3, Km = 3.25 mM). However, its catalytic efficiency (kcat/Km) remains consistent across substrates (~4.3–4.4 s⁻¹·mM⁻¹) .
  • ScJC117 (an α-neoagarobiose hydrolase) selectively cleaves NAOSs into medium-chain AOSs, highlighting structural specificity in enzymatic processing .

Table 2: Kinetic Parameters of VejABG on AOSs

Substrate Km (mM) Vmax (U/mg) kcat (s⁻¹) kcat/Km (s⁻¹·mM⁻¹)
Agarotriose (A3) 3.25 9.12 14.14 4.35
Agaropentaose (A5) 1.73 4.63 7.17 4.14
This compound (A7) 1.76 3.92 6.07 3.45

Bioactive Properties and Functional Differences

(a) Skin Whitening Activity

  • In contrast, neoagarotetraose (DP4) and AHG monomer significantly reduce melanin synthesis by suppressing tyrosinase activity .

(b) Prebiotic and Anti-Inflammatory Effects

  • A7 promotes the growth of beneficial gut bacteria (e.g., Bifidobacterium), while NAOSs exhibit stronger antioxidant activity due to their reducing-end AHG residues .

Q & A

Q. What are the key structural and functional characteristics of agaroheptaose, and how are they experimentally validated?

this compound, a heptameric oligosaccharide derived from agarose, is characterized by its β-1,4-linked D-galactose and 3,6-anhydro-L-galactose units. Structural validation requires:

  • NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm glycosidic linkages and anhydro bridge formation .
  • Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and purity assessment .
  • Enzymatic digestion (e.g., agarase treatment) to verify depolymerization patterns .
    Best Practice: Cross-validate results with orthogonal methods to address potential artifacts (e.g., matrix interference in MS) .

Q. What standard protocols exist for synthesizing or isolating this compound with high purity?

Isolation typically involves:

  • Enzymatic hydrolysis of agarose using β-agarase, followed by size-exclusion chromatography (SEC) to separate oligomers by degree of polymerization (DP) .
  • Hydrothermal degradation under controlled pH and temperature to minimize side reactions .
  • Purity assessment via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) to resolve DP-specific oligosaccharides .
    Note: Optimize SEC parameters (e.g., column type, flow rate) to avoid co-elution of DP7 with DP6/DP8 .

Q. How do researchers ensure reproducibility in this compound bioactivity studies?

  • Standardize source materials : Use commercially certified agarose with documented sulfate and methyl group content to minimize batch variability .
  • Adopt validated assays : For anti-inflammatory or prebiotic activity, use cell lines (e.g., RAW264.7 macrophages) with established LPS-induced TNF-α suppression protocols .
  • Include controls : Negative (vehicle-only) and positive controls (e.g., oligofructose for prebiotic comparisons) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s immunomodulatory effects?

Contradictions (e.g., pro- vs. anti-inflammatory outcomes) often stem from:

  • Context-dependent activity : Test this compound across multiple immune cell types (e.g., dendritic cells vs. macrophages) and dosage ranges (0.1–100 µg/mL) .
  • Experimental variables : Control for endotoxin contamination (via LAL assay) and oligomer purity .
  • Mechanistic depth : Combine transcriptomics (RNA-seq) and cytokine profiling (multiplex ELISA) to map signaling pathways (e.g., NF-κB vs. MAPK) .
    Framework: Apply the PICO model (Population: cell type; Intervention: this compound; Comparison: controls; Outcome: cytokine levels) to structure hypotheses .

Q. What advanced analytical methods address challenges in quantifying this compound in complex matrices (e.g., gut microbiota studies)?

  • LC-MS/MS with isotopic labeling : Use 13^{13}C-labeled this compound as an internal standard to correct for matrix effects .
  • Metagenomic integration : Pair HPLC quantification with 16S rRNA sequencing to correlate this compound levels with microbial taxa (e.g., Bacteroides spp.) .
  • Data normalization : Express concentrations relative to fecal biomass (dry weight) or microbial DNA yield .

Q. How can researchers optimize enzymatic production of this compound for functional studies?

  • Enzyme engineering : Use site-directed mutagenesis of agarase (e.g., enhancing thermostability via rational design) to improve hydrolysis efficiency .
  • Process optimization : Apply response surface methodology (RSM) to model variables (pH, temperature, substrate concentration) .
  • Scale-up challenges : Monitor shear stress in bioreactors to prevent enzyme denaturation .

Q. What strategies reconcile discrepancies between in vitro and in vivo this compound bioavailability data?

  • Pharmacokinetic modeling : Use compartmental models to predict absorption rates based on molecular weight and hydrophilicity .
  • Animal studies : Administer fluorescently labeled this compound (e.g., FITC conjugation) to track intestinal uptake via confocal microscopy .
  • Multi-omics validation : Compare gut metabolome shifts (LC-MS) with in vitro permeability assays (Caco-2 cell monolayers) .

Methodological Frameworks

Q. How to systematically analyze contradictory results in this compound research?

  • Root-cause analysis : Classify discrepancies into categories (e.g., methodological, biological, analytical) using Ishikawa diagrams .
  • Meta-analysis : Aggregate data from ≥5 independent studies; apply random-effects models to account for heterogeneity .
  • Sensitivity testing : Re-run experiments under disputed conditions (e.g., higher LPS concentrations in immune assays) .

Q. What criteria define a robust research hypothesis for this compound mechanism-of-action studies?

Use the FINER framework :

  • Feasible : Ensure access to DP-specific oligosaccharides and analytical tools.
  • Novel : Investigate understudied pathways (e.g., this compound-gut-brain axis interactions).
  • Ethical : Adhere to institutional guidelines for animal/human studies .
  • Relevant : Align with global health priorities (e.g., microbiome-related metabolic disorders) .

Data Presentation Guidelines

Q. How to present this compound research data for maximum clarity and reproducibility?

  • Tables : Include DP-specific retention times (SEC/HPAEC), MS peaks (m/z), and bioactivity IC50_{50} values .
  • Figures : Use line graphs for dose-response curves and heatmaps for omics data .
  • Supplemental Material : Provide raw NMR spectra, agarase enzyme sequences, and statistical code (R/Python) .

Example Table:

ParameterMethodResult (Mean ± SD)Reference
DP7 Purity (%)HPAEC-PAD98.2 ± 1.5
TNF-α InhibitionELISA (RAW264.7)62.3 ± 4.8%
Agarase ActivityDNS assay (U/mg)120 ± 15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.